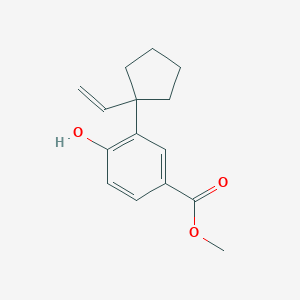
Methyl 4-hydroxy-3-(1-vinylcyclopentyl)benzoate
Cat. No. B8571119
M. Wt: 246.30 g/mol
InChI Key: ZERVWIRWRJOLHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08748462B2
Procedure details


The reaction mixture of methyl 4-(2-cyclopentylideneethoxy)benzoate 26.2 (0.50 g, 2.0 mmol), N,N-diethylaniline (3.2 mL, 20 mmol) and N,O-bis(trimethylsilyl)acetamide (2.5 mL, 10 mmol) in a 20 mL seal tube was heated at 240° C. for 48 hours. The reaction was then cooled to room temperature. Diethyl ether (60 mL) was added, and the organic layer was washed with HCl (3N, 20 mL). The organic layer was separated and the solvent was removed. The residue was dissolved in MeOH (10 mL) and HCl (3N, 2 mL) and stiffed at room temperature for 30 minutes. Diethyl ether (80 mL) was added, and the organic layer was washed with NaHCO3 (30 mL) and brine (15 mL). The organic layer was dried over MgSO4. After filtration, the solvent was removed, and the residue was purified by CombiFlash® silica gel column chromatography, eluting with hexane/EtOAc, 95/5 to give 26.3 (0.15 g, yield 30%). 1H NMR (500 MHz, CDCl3) δ ppm 7.90 (1H, d, J=2.2 Hz), 7.80 (1H, dd, J=8.3, 2.0 Hz), 6.81 (1H, d, J=8.3 Hz), 5.99 (1H, dd, J=17.6, 10.5 Hz), 5.77 (1H, s), 5.18 (1H, dd, J=10.5, 1.0 Hz), 5.08 (1H, d, J=17.6 Hz), 3.82 (3H, s), 1.89-2.03 (4H, m), 1.56-1.78 (4H, m). MS ESI (neg.) m/e: 245.1 (M−H)+.



Identifiers


|
REACTION_CXSMILES
|
C1(=CC[O:8][C:9]2[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][CH:10]=2)CCCC1.C(N(CC)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)C.[CH3:30]/C(/O[Si](C)(C)C)=N\[Si](C)(C)C>C(OCC)C>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:17][C:18]=1[C:26]1([CH:27]=[CH2:22])[CH2:25][CH2:24][CH2:23][CH2:30]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)=CCOC1=CC=C(C(=O)OC)C=C1
|
|
Name
|
|
|
Quantity
|
3.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C/C(=N\[Si](C)(C)C)/O[Si](C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
240 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
seal tube
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was then cooled to room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with HCl (3N, 20 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in MeOH (10 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Diethyl ether (80 mL) was added
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with NaHCO3 (30 mL) and brine (15 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by CombiFlash® silica gel column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with hexane/EtOAc, 95/5
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=C(C(=O)OC)C=C1)C1(CCCC1)C=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.15 g | |
| YIELD: PERCENTYIELD | 30% | |
| YIELD: CALCULATEDPERCENTYIELD | 30.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

